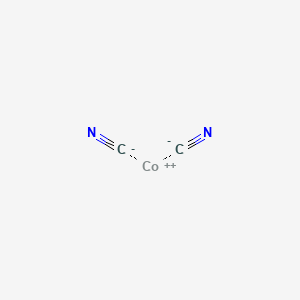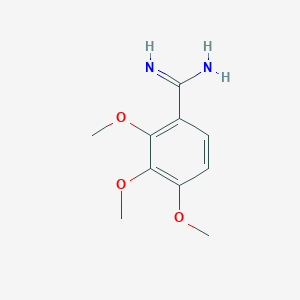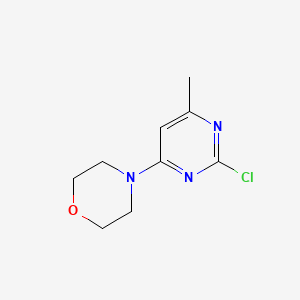
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine
概要
説明
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine , also known by its chemical formula C9H12ClN3O , is a heterocyclic compound. It belongs to the class of morpholine derivatives and contains a pyrimidine ring with a chlorine substitution at position 2 and a methyl group at position 6. The morpholine moiety is attached to the pyrimidine ring, resulting in a unique structure.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-chloro-6-methylpyrimidine-4-amine with morpholine . The chlorination occurs at the 2-position of the pyrimidine ring, followed by morpholine substitution. The overall synthetic route ensures the formation of the desired product.
Molecular Structure Analysis
The molecular structure of 4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine consists of the following components:
- Pyrimidine Ring : A six-membered heterocyclic ring containing nitrogen atoms.
- Chlorine Atom : Substituted at position 2 of the pyrimidine ring.
- Methyl Group : Attached to position 6 of the pyrimidine ring.
- Morpholine Ring : A six-membered ring containing an oxygen atom and a nitrogen atom.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Nucleophilic Substitution : The morpholine nitrogen can act as a nucleophile, leading to substitution reactions.
- Base-Catalyzed Hydrolysis : The morpholine ring can undergo hydrolysis under basic conditions.
- Metal Complexation : The chlorine atom allows for coordination with metal ions.
Physical And Chemical Properties Analysis
- Melting Point : The compound melts in the range of 101°C to 103°C .
- Solubility : It is likely soluble in polar solvents due to the presence of the morpholine ring.
- Appearance : It exists as a solid .
- Molecular Weight : Approximately 213.67 g/mol .
Safety And Hazards
- Hazard Statements : The compound may cause skin and eye irritation (H315, H319). It is harmful if swallowed (H302) or inhaled (H332). Handle with care.
- Precautionary Measures : Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
将来の方向性
Future research could explore the following aspects:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Derivatives : Synthesize and study derivatives for enhanced properties.
- Environmental Impact : Assess its environmental fate and toxicity.
特性
IUPAC Name |
4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKILHXUIAXOMDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390094 | |
| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-methylpyrimidin-4-yl)morpholine | |
CAS RN |
52026-43-4 | |
| Record name | 4-(2-chloro-6-methylpyrimidin-4-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00390094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

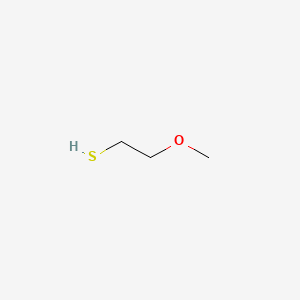
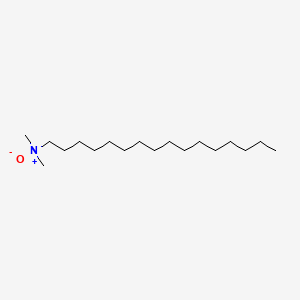

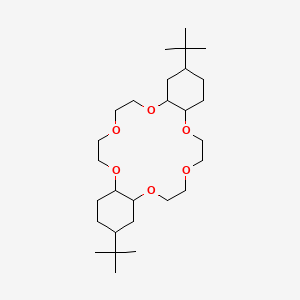
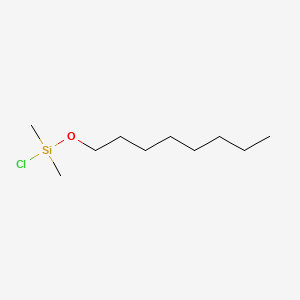
![4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1608299.png)
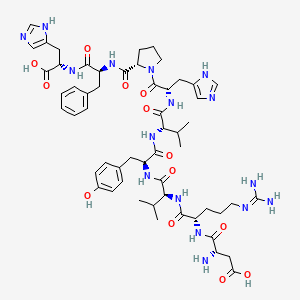
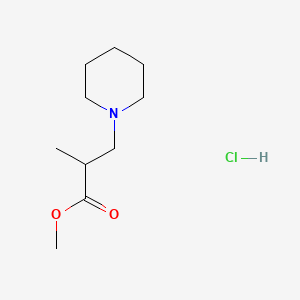
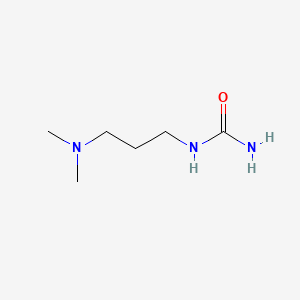
![1,3,5,7,9,11,13-Heptakis(2-methylpropyl)-15-[3-(oxiran-2-ylmethoxy)propyl]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B1608305.png)
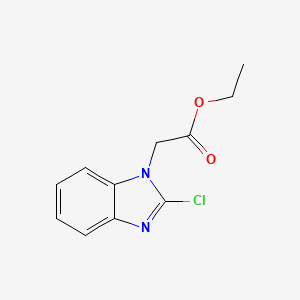
![Silane, trimethyl[(phenylsulfonyl)ethynyl]-](/img/structure/B1608310.png)
